molecular formula C24H28N4O2 B12738819 Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(9H),1'-cyclopentane)-9-ethanamine, 1,2,3,10a-tetrahydro-N-(3-nitrophenyl)- CAS No. 133307-98-9

Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(9H),1'-cyclopentane)-9-ethanamine, 1,2,3,10a-tetrahydro-N-(3-nitrophenyl)-

Cat. No.: B12738819
CAS No.: 133307-98-9
M. Wt: 404.5 g/mol
InChI Key: FRVKESNANJVFRF-UHFFFAOYSA-N
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Description

Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(9H),1’-cyclopentane)-9-ethanamine, 1,2,3,10a-tetrahydro-N-(3-nitrophenyl)- is a complex organic compound belonging to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound features a spiro linkage between a benzo(b)cyclopenta(e)(1,4)diazepine and a cyclopentane ring, with an ethanamine side chain and a nitrophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(9H),1’-cyclopentane)-9-ethanamine, 1,2,3,10a-tetrahydro-N-(3-nitrophenyl)- typically involves multi-component reactions (MCRs). One common method is the one-pot pseudo-five-component condensation reaction. This process involves the reaction of a 1,2-diamine, an isocyanide, TMSN3, and two molecules of a linear or cyclic ketone in methanol at ambient temperature .

Industrial Production Methods

Industrial production methods for this compound often utilize heterogeneous catalysts to enhance reaction efficiency and selectivity. For example, ferrocene supported activated carbon (FC/AC) has been used as a catalyst under solvent-free conditions at 90°C, achieving high conversion rates and selectivity .

Chemical Reactions Analysis

Types of Reactions

Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(9H),1’-cyclopentane)-9-ethanamine, 1,2,3,10a-tetrahydro-N-(3-nitrophenyl)- undergoes various chemical reactions, including:

    Condensation Reactions: Formation of the spiro compound through multi-component condensation.

    Cyclization Reactions: Formation of the diazepine ring.

    Substitution Reactions: Introduction of functional groups such as nitrophenyl.

Common Reagents and Conditions

    Condensation: 1,2-diamine, isocyanide, TMSN3, ketones.

    Catalysts: Ferrocene supported activated carbon (FC/AC), BiCl3.

    Solvents: Methanol, acetone.

    Conditions: Ambient temperature, solvent-free conditions, mild reaction conditions.

Major Products

The major products formed from these reactions are various derivatives of 1,5-benzodiazepines, which exhibit significant pharmacological and biological activities .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique spiro structure makes it a valuable intermediate in organic synthesis.

Biology and Medicine

In biology and medicine, derivatives of this compound have shown potential as anti-inflammatory, antipyretic, anticonvulsant, antianxiety, and antipsychotic agents. Research has also extended to its potential use in treating cancer, HIV, and neurological disorders .

Industry

In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its derivatives are also employed in the synthesis of functional materials and other chemical products .

Mechanism of Action

The mechanism of action of Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(9H),1’-cyclopentane)-9-ethanamine, 1,2,3,10a-tetrahydro-N-(3-nitrophenyl)- involves its interaction with specific molecular targets and pathways. The compound’s pharmacological effects are primarily mediated through its binding to receptor sites in the central nervous system, influencing neurotransmitter activity and modulating various physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(9H),1’-cyclopentane)-9-ethanamine, 1,2,3,10a-tetrahydro-N-(3-nitrophenyl)- lies in its specific spiro structure and the presence of the nitrophenyl group, which contribute to its distinct chemical and biological properties.

Properties

CAS No.

133307-98-9

Molecular Formula

C24H28N4O2

Molecular Weight

404.5 g/mol

IUPAC Name

3-nitro-N-(2-spiro[1,2,3,3a-tetrahydrocyclopenta[c][1,5]benzodiazepine-4,1'-cyclopentane]-5-ylethyl)aniline

InChI

InChI=1S/C24H28N4O2/c29-28(30)19-8-5-7-18(17-19)25-15-16-27-23-12-2-1-10-22(23)26-21-11-6-9-20(21)24(27)13-3-4-14-24/h1-2,5,7-8,10,12,17,20,25H,3-4,6,9,11,13-16H2

InChI Key

FRVKESNANJVFRF-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)C3CCCC3=NC4=CC=CC=C4N2CCNC5=CC(=CC=C5)[N+](=O)[O-]

Origin of Product

United States

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